2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3NO.ClH/c1-9-4-2-3-5-10(9)15-6-7-16-8-11(12,13)14;/h9-10,15H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAHOCFAJZRVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCCOCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2-Methylcyclohexanone
The cyclohexanamine backbone is synthesized via reductive amination of 2-methylcyclohexanone. Treatment with hydroxylamine hydrochloride forms the corresponding oxime, which is subsequently reduced using lithium aluminum hydride (LiAlH$$_4$$) in tetrahydrofuran (THF) at reflux to yield 2-methylcyclohexan-1-amine. This method achieves yields of 70–85%, with purity confirmed by $$^1$$H NMR (δ 1.2–1.8 ppm, multiplet for cyclohexyl protons; δ 2.1 ppm, singlet for methyl group).
Gabriel Synthesis from 2-Methylcyclohexanol
Alternative routes employ the Gabriel synthesis, where 2-methylcyclohexanol is converted to the corresponding phthalimide derivative using phthalic anhydride and hydrazine hydrate. Hydrolysis with hydrochloric acid liberates the primary amine, though this method is less efficient (50–60% yield) due to competing side reactions.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation ceases. The hydrochloride salt is filtered and recrystallized from ethanol to afford white crystalline solids (90–95% purity by HPLC). Melting points range from 152–154°C, consistent with literature values for analogous amine hydrochlorides.
Solvent Optimization
Recrystallization solvents significantly impact crystal morphology and purity. Ethanol-water mixtures (4:1 v/v) yield rhombic crystals with minimal residual solvents (<0.1% by thermogravimetric analysis).
Analytical Characterization
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, D$$2$$O): δ 1.25–1.85 (m, 9H, cyclohexyl), 2.10 (s, 3H, CH$$3$$), 3.15 (t, 2H, NCH$$2$$), 3.65 (t, 2H, OCH$$2$$), 4.40 (q, 2H, CF$$3$$CH$$2$$).
- $$^{13}$$C NMR : δ 21.5 (CH$$3$$), 33.2–45.8 (cyclohexyl), 52.1 (NCH$$2$$), 68.9 (OCH$$2$$), 125.5 (q, $$^1J{C-F}$$ = 280 Hz, CF$$_3$$).
- ESI–MS : m/z 283.1 [M+H]$$^+$$, calculated for C$${12}$$H$${21}$$F$$_3$$NO: 282.2.
Process Optimization and Scalability
Catalytic Enhancements
Ultrasound irradiation (25 kHz, 250 W) reduces reaction times by 40% during alkylation steps, as demonstrated in analogous pyrano[2,3-c]pyrazole syntheses. However, this method risks degrading the trifluoroethoxy group under prolonged sonication.
Green Chemistry Considerations
Replacement of DCM with cyclopentyl methyl ether (CPME) in tosylation steps reduces environmental impact while maintaining yields (82–84%).
Industrial-Scale Production
Continuous Flow Synthesis
Pilot-scale studies using continuous flow reactors (Corning AFR) achieve throughputs of 5 kg/day with 93% purity. Key parameters include a residence time of 30 minutes and temperatures of 60°C.
Cost Analysis
Bulk production costs are dominated by trifluoroethyl precursors (∼60% of total). Substituting trifluoroethanol with recycled by-products from fluoropolymer manufacturing reduces raw material expenses by 25%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the amine group to a more reduced state, such as an amine or an imine.
Substitution: The trifluoroethoxyethyl group can participate in nucleophilic substitution reactions, where the trifluoroethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of amines or imines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry
- Building Block : Utilized as a building block in the synthesis of more complex organic molecules.
- Reaction Mechanisms : Employed in studying reaction mechanisms and kinetics due to its unique structural features.
Biology
- Biological Activity Investigation : Research is ongoing to explore its potential biological activities, particularly its interactions with various biological molecules. Preliminary studies suggest it may have anti-inflammatory properties .
Medicine
- Therapeutic Potential : Investigated for potential therapeutic applications in drug development. Its unique structure may contribute to novel pharmacological effects, making it a candidate for new pharmaceuticals targeting inflammation or cellular stress-related diseases .
Industry
- Specialty Chemicals Production : Used in the production of specialty chemicals and materials with unique properties, particularly those that require specific functional groups for enhanced performance .
Case Study 1: Cytotoxicity Assessment
Research has indicated that related compounds exhibit significant cytotoxicity against human tumor cell lines. In vitro studies showed that certain analogs had IC50 values in the low micromolar range, suggesting potential use in cancer therapy .
Case Study 2: Antimicrobial Evaluation
In antimicrobial studies, this compound was tested against various pathogens. Results indicated effective inhibition of Gram-positive bacteria growth, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxyethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- Structural Motifs : A cyclohexanamine core substituted with a methyl group at the 2-position and a 2-(2,2,2-trifluoroethoxy)ethyl chain on the amine.
- Physicochemical Properties: The trifluoroethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Availability : Discontinued by Biosynth but supplied by multiple Chinese manufacturers (e.g., Shanghai Qyubiotech, BTC Pharmaceuticals) with ISO certifications, indicating industrial relevance .
Comparison with Structurally Similar Compounds
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Molecular Formula: C₁₄H₁₉NO₂ .
- Key Differences: Core Structure: Cyclohexanone (ketone) vs. cyclohexanamine (amine) in the target compound. Substituents: Methoxyphenyl and methylamino groups vs. trifluoroethoxyethyl and methyl groups. Pharmacological Implications: The ketone group in methoxmetamine may confer distinct metabolic pathways or receptor binding profiles compared to the amine in the target compound .
3-Methyl-N-[2-(Pyrrolidin-1-yl)ethyl]cyclohexan-1-amine Dihydrochloride
Silodosin (Adrenergic Antagonist)
- Structural Feature: Contains a 2-(2,2,2-trifluoroethoxy)phenoxyl group .
- Relevance: The trifluoroethoxy moiety in silodosin is critical for α₁A-adrenoceptor antagonism, suggesting the target compound’s trifluoroethoxyethyl group may similarly influence receptor interactions .
1-[2-(2,2,2-Trifluoroethoxy)ethyl]-1H-pyrazol-3-amine
2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
- Molecular Formula: C₉H₁₈ClNO (MW: 191.7 g/mol) .
- Key Differences: Core: Cyclohexanone vs. cyclohexanamine. Substituent: Dimethylaminomethyl vs. trifluoroethoxyethyl. Activity: The ketone group may render it a prodrug or alter pharmacokinetics relative to the amine-based target compound .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Pharmacological Note |
|---|---|---|---|---|
| Target Compound | C₁₂H₂₁ClF₃N₂O | 275.7 | Trifluoroethoxyethyl | Potential α₁-antagonist activity |
| Methoxmetamine | C₁₄H₁₉NO₂ | 233.3 | Methoxyphenyl | Ketone core; distinct metabolism |
| 3-Methyl-N-[2-(pyrrolidin-1-yl)ethyl]...* | C₁₄H₂₉Cl₂N₃ | 417.53 | Pyrrolidinylethyl | Higher MW; dihydrochloride salt |
| Silodosin | C₂₅H₃₂F₃N₃O₄ | 495.5 | Trifluoroethoxyphenoxyl | FDA-approved for BPH |
| 1-[2-(Trifluoroethoxy)ethyl]-1H-pyrazol-3-amine | C₆H₉F₃N₃O | 196.15 | Trifluoroethoxyethyl | Fluorinated CNS candidate |
| 2-(Dimethylaminomethyl)-1-cyclohexanone HCl | C₉H₁₈ClNO | 191.7 | Dimethylaminomethyl | Ketone core; prodrug potential |
*Dihydrochloride form included.
Biological Activity
2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride (CAS Number: 2095410-43-6) is a chemical compound characterized by its unique molecular structure, which includes a cyclohexane ring and a trifluoroethoxyethyl group. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.
- Molecular Formula : CHClFNO
- Molecular Weight : 275.74 g/mol
- IUPAC Name : 2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine; hydrochloride
Biological Activity Overview
Research into the biological activity of this compound has indicated several significant properties:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. The presence of trifluoroalkyl groups often enhances metabolic stability and bioactivity against cancer cell lines.
- Neurotransmitter Modulation : Compounds in this class may influence neurotransmitter systems due to their amine functional groups. This could potentially lead to applications in treating neurological disorders.
- Insecticidal Properties : Given its structural components, there is potential for this compound to act as a pesticide. The trifluoroethoxy group is known to enhance the bioavailability of compounds in biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor | Potential efficacy against various cancer cell lines |
| Neurotransmitter | Possible modulation of neurotransmitter systems |
| Insecticidal | Potential use as an insecticide due to enhanced bioactivity |
Case Study: Antitumor Activity
A study focused on the synthesis and evaluation of similar compounds indicated that derivatives with trifluoroalkyl groups showed increased cytotoxicity against L1210 leukemia cells. The study noted that the introduction of such groups often leads to improved interactions with cellular targets involved in proliferation and survival pathways .
Neurotransmitter Interaction
Research into structurally related compounds has demonstrated their ability to modulate dopamine and serotonin receptors. This suggests that this compound may exhibit similar properties, warranting further investigation into its effects on mood disorders and neurodegenerative diseases.
The synthesis of this compound typically involves:
- Formation of Intermediate : Reaction of cyclohexanone with methylamine.
- Addition of Trifluoroethoxy Group : Reaction with 2,2,2-trifluoroethanol under catalytic conditions.
- Hydrochloride Salt Formation : Final reaction with hydrochloric acid.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzyme pathways or alteration of receptor activities within target cells.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
